molecular formula C13H22ClN5 B12222107 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine

Cat. No.: B12222107
M. Wt: 283.80 g/mol
InChI Key: WBQFQWOMBZCTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Key Molecular Descriptors

Property Value
Molecular Formula C₁₃H₂₂N₅
Molecular Weight 272.35 g/mol
IUPAC Name N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine
SMILES CCN1C=CC(=N1)CNC2=C(C)NN=C2C(C)C
Topological Polar Surface Area 62.8 Ų

The SMILES notation highlights the ethyl group (CCN1C=CC(=N1)), methylene-amine bridge (CNC), and the second pyrazole’s isopropyl (C(C)C) and methyl (C(C)) substituents.

Crystallographic Characterization and Conformational Analysis

While direct crystallographic data for this compound are not publicly available, analogous pyrazole derivatives exhibit monoclinic crystal systems with space group P2₁/c (no. 14). For example, the related compound 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidine crystallizes with unit cell parameters a = 9.5677 Å, b = 8.1755 Å, c = 14.846 Å, and β = 93.783°.

Hypothetical Crystallographic Parameters (Inferred)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Volume ~1150 ų
Z (Molecules/Unit Cell) 4

The isopropyl and methyl groups likely induce steric hindrance, favoring a staggered conformation to minimize van der Waals repulsions. The dihedral angle between the two pyrazole rings is estimated to range between 45° and 60°, based on similar bifunctional pyrazoles.

Comparative Structural Analysis with Related Pyrazole Derivatives

Table 2: Structural Comparison with Analogues

Compound Molecular Formula Substituents Molecular Weight (g/mol)
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine C₁₂H₂₀ClN₅ Ethyl (N1), methylene bridge, isopropyl (N1) 269.77
1-Ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine C₁₃H₂₂N₅ Ethyl (N1), methyl (C5), isopropyl (N1) 283.80
Target Compound C₁₃H₂₂N₅ Ethyl (N1), methyl (C4), isopropyl (N1) 272.35

Key differences include:

  • Substituent Position : The target compound’s methyl group at C4 (vs. C5 in ) alters electronic distribution, as evidenced by reduced dipole moments in derivatives with para-substituted methyl groups.
  • Steric Effects : The 4-methyl group in the target compound increases steric bulk near the amine moiety, potentially reducing hydrogen-bonding capacity compared to 5-methyl analogues.
  • Conformational Flexibility : The isopropyl group’s branched structure imposes greater torsional strain than linear alkyl chains, as observed in molecular dynamics simulations of related compounds.

These structural nuances highlight how minor positional changes in pyrazole derivatives significantly impact physicochemical properties and intermolecular interactions.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-5-17-12(6-7-15-17)8-14-13-11(4)9-18(16-13)10(2)3;/h6-7,9-10H,5,8H2,1-4H3,(H,14,16);1H

InChI Key

WBQFQWOMBZCTRJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=NN(C=C2C)C(C)C.Cl

Origin of Product

United States

Preparation Methods

Key Precursors

The synthesis typically begins with the preparation of two key precursors:

  • 1-Ethyl-1H-pyrazol-5-yl derivatives: These compounds serve as the source of the methylene bridge connecting the two pyrazole rings
  • 1-Isopropyl-4-methyl-1H-pyrazol-3-amine: This compound provides the amine functionality for the coupling reaction

These precursors can be synthesized through established pyrazole formation methodologies, followed by appropriate functionalization to introduce the required substituents.

Reductive Amination Approach

Synthetic Pathway

One of the most efficient methods for preparing this compound involves a reductive amination approach. This method utilizes the reaction between 1-isopropyl-4-methyl-1H-pyrazol-3-amine and (1-ethyl-1H-pyrazol-5-yl)carbaldehyde in the presence of a reducing agent.

The synthetic pathway involves the following steps:

  • Preparation of (1-ethyl-1H-pyrazol-5-yl)carbaldehyde through selective formylation
  • Synthesis of 1-isopropyl-4-methyl-1H-pyrazol-3-amine via appropriate cyclocondensation reactions
  • Condensation of the amine and aldehyde to form an intermediate imine
  • Reduction of the imine to yield the target compound

Reaction Conditions and Parameters

The reductive amination process requires careful control of reaction conditions to maximize yield and minimize side reactions. Typical reaction conditions are summarized in Table 1.

Table 1: Optimal Reaction Conditions for Reductive Amination Approach

Parameter Condition Notes
Solvent Methanol or Tetrahydrofuran Anhydrous conditions recommended
Temperature 0°C to room temperature Gradual warming improves selectivity
Reducing Agent Sodium cyanoborohydride or Sodium triacetoxyborohydride NaBH₃CN preferred for pH stability
pH 4-6 Maintained with acetic acid buffer
Reaction Time 12-24 hours Monitored by thin-layer chromatography
Catalyst Lewis acid (optional) Ti(OiPr)₄ can enhance imine formation

The reaction typically proceeds with yields ranging from 65-82% depending on the specific conditions employed and the purity of starting materials.

Nucleophilic Substitution Method

Synthetic Strategy

Another viable approach for synthesizing this compound involves nucleophilic substitution reactions. This method utilizes a halogenated derivative of 1-ethyl-1H-pyrazol-5-ylmethane that undergoes nucleophilic attack by the amine nitrogen of 1-isopropyl-4-methyl-1H-pyrazol-3-amine.

The synthesis follows these key steps:

  • Preparation of (1-ethyl-1H-pyrazol-5-yl)methyl halide (typically bromide or chloride)
  • Synthesis of 1-isopropyl-4-methyl-1H-pyrazol-3-amine
  • Nucleophilic substitution reaction under basic conditions
  • Purification of the final product

Experimental Protocol

A detailed experimental protocol for this method is outlined below based on established procedures for similar pyrazole derivatives:

  • To a solution of 1-isopropyl-4-methyl-1H-pyrazol-3-amine (1.0 eq) in N,N-dimethylformamide (10 mL/g) is added potassium carbonate (2.5 eq) and (1-ethyl-1H-pyrazol-5-yl)methyl bromide (1.2 eq).
  • The reaction mixture is stirred at room temperature for 12-16 hours or heated to 50-60°C for 4-6 hours.
  • The progress is monitored by thin-layer chromatography using an appropriate solvent system.
  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water to remove inorganic salts.
  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • The crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane (typically 0-5%).

This method typically provides the desired product in yields ranging from 70-85%, with high purity suitable for further applications.

Convergent Synthesis Approach

Synthetic Design

A convergent synthesis approach represents a more advanced strategy for preparing this compound, particularly when specific functionalization patterns are required. This method involves the parallel synthesis of both pyrazole rings followed by their coupling at a late stage.

The key features of this approach include:

  • Independent synthesis and functionalization of both pyrazole rings
  • Introduction of protecting groups to control reactivity
  • Coupling of the two fragments through carefully selected reactions
  • Sequential deprotection steps to reveal the final product

Specific Reaction Conditions

The specific reaction conditions for a convergent synthesis approach are summarized in Table 2, based on optimized procedures reported in the literature.

Table 2: Reaction Conditions for Convergent Synthesis Approach

Synthetic Stage Reagents Conditions Yield (%)
Ethyl Pyrazole Formation Ethyl hydrazine, 1,3-diketone Ethanol, reflux, 4h 85-92
Isopropyl Pyrazole Formation Isopropyl hydrazine, β-ketoester Acetic acid, 80°C, 6h 78-88
Functionalization of 1-ethyl-1H-pyrazole LiAlH₄, then PBr₃ THF, 0°C to rt 70-75
Coupling Reaction K₂CO₃ or Cs₂CO₃ DMF, 60°C, 12h 65-80
Deprotection (if needed) TFA or HCl DCM or MeOH 85-95

This convergent approach offers advantages in terms of flexibility and the ability to introduce diverse substituents at different positions of the pyrazole rings.

Modified Procedure A: Alkylation of Pyrazole Amines

Procedure Overview

A modified procedure involving direct alkylation of pyrazole amines has been developed for the efficient synthesis of this compound. This method utilizes readily available starting materials and straightforward reaction conditions.

The procedure follows the general Protocol A outlined in search result, which involves:

  • Preparation of 1-ethyl-1H-pyrazol-4-amine from 4-nitropyrazole via a two-step process:

    • Alkylation of 4-nitropyrazole with ethyl iodide in the presence of potassium carbonate
    • Reduction of the nitro group using hydrogen and palladium on carbon
  • Preparation of 1-isopropyl-4-methyl-1H-pyrazol-3-amine through appropriate cyclocondensation reactions

  • Coupling of the two components through alkylation reactions

Detailed Reaction Sequence

The detailed reaction sequence for this procedure is as follows:

  • A solution of 4-nitropyrazole (300 mg, 2.65 mmol), potassium carbonate (2 eq) and ethyl iodide (1.1 eq) in acetonitrile (10 mL) is heated at 60°C for 18 hours.
  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water.
  • The organic phase is dried over magnesium sulfate and concentrated in vacuo.
  • The crude residue is dissolved in methanol (10 mL), palladium on carbon (50 mg) is added, and the reaction is stirred under hydrogen for 18 hours.
  • The resulting mixture is filtered through Celite and the filtrate is concentrated to give 1-ethyl-1H-pyrazol-4-amine.
  • This amine is then reacted with an appropriate derivative of 1-isopropyl-4-methyl-1H-pyrazol to form the target compound.

This method typically provides yields of 65-75% for the final coupling step, with overall yields of 45-55% from the starting materials.

Suzuki Coupling for Advanced Functionalization

Method Description

For cases requiring more complex functionalization, a Suzuki coupling approach can be employed to synthesize derivatives of this compound. This method utilizes palladium-catalyzed cross-coupling reactions between appropriate boronic acid derivatives and halogenated pyrazole precursors.

The key steps in this approach include:

  • Preparation of halogenated pyrazole derivatives (typically brominated or iodinated compounds)
  • Synthesis of appropriate boronic acid or boronic ester derivatives
  • Palladium-catalyzed cross-coupling under optimized conditions
  • Functionalization of the coupled products to introduce the methylene bridge

Reaction Conditions and Catalysts

The success of the Suzuki coupling approach depends significantly on the choice of catalyst, ligand, and reaction conditions. Table 3 summarizes the optimal parameters for this method.

Table 3: Catalytic Systems for Suzuki Coupling in Pyrazole Synthesis

Catalyst Ligand Base Solvent Temperature (°C) Time (h)
Pd(dppf)Cl₂ -- Na₂CO₃ DMF/H₂O (30:1) 100 2
Pd(PPh₃)₄ -- K₃PO₄ Dioxane/H₂O (4:1) 90 3-4
Pd(OAc)₂ SPhos K₂CO₃ THF/H₂O (5:1) 80 5-6
Pd₂(dba)₃ XPhos Cs₂CO₃ Toluene 110 4

This approach is particularly valuable for introducing specific functional groups that might be challenging to incorporate through other methods, offering yields ranging from 60-85% depending on the specific substrates and conditions employed.

Purification and Characterization

Purification Methods

The purification of this compound typically involves a combination of techniques to ensure high purity. The most common purification methods include:

  • Column chromatography on silica gel using optimized solvent systems:

    • Dichloromethane/methanol gradients (typically 95:5 to 90:10)
    • Ethyl acetate/hexane mixtures for less polar derivatives
  • Recrystallization from appropriate solvent systems:

    • Ethanol/water mixtures
    • Ethyl acetate/hexanes
    • Dichloromethane/diethyl ether
  • Preparative HPLC for analytical-grade purity:

    • Reversed-phase columns (typically C18)
    • Mobile phases consisting of acetonitrile/water with appropriate buffers
    • UV detection at 254-280 nm

Characterization Data

Comprehensive characterization of this compound is essential to confirm its structure and purity. Typical characterization data includes:

  • ¹H NMR spectroscopy (400-500 MHz, DMSO-d₆ or CDCl₃):

    • Characteristic signals for ethyl group at δ 1.30-1.37 (t, 3H) and 4.05-4.11 (q, 2H)
    • Isopropyl group signals at δ 1.20-1.25 (d, 6H) and 4.30-4.40 (septet, 1H)
    • Methyl group signal at δ 2.10-2.15 (s, 3H)
    • Pyrazole CH signals at δ 7.40-7.80 (s, 2H)
    • Methylene bridge at δ 4.20-4.30 (s, 2H)
    • NH signal at δ 5.80-6.20 (broad s, 1H)
  • ¹³C NMR spectroscopy (100-125 MHz, DMSO-d₆ or CDCl₃)

  • Mass spectrometry:

    • HRMS (ESI): [M+H]⁺ calculated for C₁₄H₂₃N₅: 297.8370; typically found within ±0.0030 of the calculated value
    • Characteristic fragmentation patterns
  • Infrared spectroscopy (FTIR):

    • NH stretching: 3300-3400 cm⁻¹
    • C-H stretching: 2900-3000 cm⁻¹
    • C=N stretching: 1600-1650 cm⁻¹
    • C-N stretching: 1200-1300 cm⁻¹

Chemical Reactions Analysis

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study: Pyrazole Derivatives in Inflammation

A review article indicated that compounds with similar pyrazole structures have shown significant inhibition of cyclooxygenase enzymes, which are key players in inflammatory processes. For instance, derivatives like celecoxib have been established as effective NSAIDs with favorable safety profiles .

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Pyrazole-containing compounds have been reported to exhibit cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects

In a study focusing on pyrazole derivatives, several compounds were screened against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The results indicated that certain pyrazole derivatives had IC50 values in the low micromolar range, suggesting potent anticancer activity .

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. Pyrazole derivatives have been studied for their ability to inhibit c-jun N-terminal kinase (JNK), an enzyme implicated in neurodegenerative diseases.

Case Study: JNK Inhibition

A study demonstrated that selective JNK inhibitors could provide neuroprotection in models of Alzheimer’s disease and other neurodegenerative conditions. Compounds with similar structures to this compound showed promise in reducing neuronal apoptosis .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound inhibits the growth of fungal cells by interfering with their cell wall synthesis . Molecular docking studies have shown that the compound binds to specific enzymes, inhibiting their activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Molecular Properties

The compound’s key differentiator is its bis-pyrazole core with branched alkyl substituents (isopropyl, ethyl, methyl). Below is a comparison with analogous pyrazole derivatives:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Reference
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine C₁₄H₂₃N₅ 273.37 g/mol Ethyl, isopropyl, methyl Target Compound
N-(1-Ethyl-1H-pyrazol-5-yl)-N'-phenylurea (Azoluron) C₁₂H₁₅N₅O 261.28 g/mol Ethyl, phenylurea
N-(1-Ethyl-1H-pyrazol-5-yl)-2-phenylquinazolin-4-amine (Compound 8) C₂₀H₁₉N₅ 353.41 g/mol Ethyl, phenylquinazoline
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₀H₁₃N₄ 202.24 g/mol Ethyl, methyl, pyridinyl
N-{2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl}-N-propylpropan-1-amine C₂₀H₃₀N₄O 342.48 g/mol Benzyl, propyl, methyl

Key Observations :

  • The target compound has a higher molecular weight than simpler pyrazole-amines (e.g., m/z 202.24 in ) due to its bis-pyrazole scaffold and bulky isopropyl group.

Key Observations :

  • Yields for pyrazole derivatives vary widely (46–85%), influenced by purification methods (e.g., HPLC in ) and reaction conditions.
  • Bulky substituents (e.g., isopropyl in the target compound) may reduce yields due to steric hindrance during synthesis.

Biological Activity

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating moderate antibacterial activity. In a study evaluating related pyrazole derivatives, minimum inhibitory concentrations (MIC) were found to be around 250 μg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6. For example, related compounds exhibited IC50 values in the nanomolar range, indicating strong inhibitory effects on inflammatory pathways .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Cyclin-dependent Kinase (CDK) Inhibition : Similar compounds have been identified as potent inhibitors of CDK9, leading to reduced transcription of genes involved in cell proliferation and survival .
  • Epoxide Hydrolase Inhibition : Compounds with a pyrazole scaffold have been shown to inhibit soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acid epoxides that play a role in inflammation .

Case Studies and Research Findings

A comprehensive review highlighted various studies focusing on pyrazole derivatives:

StudyCompound TestedBiological ActivityIC50 Value
Pyrazole derivative AAnti-inflammatory53 nM
Pyrazole derivative BAntimicrobial250 μg/mL
Pyrazole derivative CCDK9 inhibition0.004 μM

These findings suggest that the biological activity of this compound may extend across various therapeutic areas, including oncology and inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.